molecular formula C15H12INO3 B2745195 N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 868153-64-4

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2745195
CAS No.: 868153-64-4
M. Wt: 381.169
InChI Key: MVPTYIUQLAIRFE-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound characterized by the presence of an iodophenyl group and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-iodoaniline with a suitable benzodioxine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide
  • 2-iodo-N-(propa-1,2-dien-1-yl)anilines
  • 2,2,2-trifluoro-N-(2-iodophenyl)acetamide

Uniqueness

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific structural features, such as the benzodioxine ring and the iodophenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c16-10-5-1-2-6-11(10)17-15(18)14-9-19-12-7-3-4-8-13(12)20-14/h1-8,14H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPTYIUQLAIRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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